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molecular formula C14H10O2 B1610110 4-(BENZOFURAN-2-YL)PHENOL CAS No. 26870-36-0

4-(BENZOFURAN-2-YL)PHENOL

Cat. No. B1610110
M. Wt: 210.23 g/mol
InChI Key: YTEKHDAKURIPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001426

Procedure details

A solution of 4.9 g. (0.023 mol.) of 2-p-hydroxyphenylbenzofuran in 75 ml. of toluene and 5 ml. of methanol was added to a sodium methoxide solution prepared by dissolving 0.54 g. (0.023 g.-atom) of sodium in 25 ml. of methanol. The mixture was refluxed for 15 minutes, then the methanol was removed by distillation and 3.48 g. (0.023 mol.) of diethylaminopropyl chloride was added and the resulting reaction mixture was refluxed for four hours. The mixture was filtered and the filtrate concentrated under reduced pressure to give 2-[4'-(3-diethylaminopropoxy)phenyl]benzofuran, m.p. 86°-88°.
Quantity
0.023 mol
Type
reactant
Reaction Step One
Quantity
0.023 g
Type
reactant
Reaction Step Two
Quantity
0.023 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[CH:12]=2)=[CH:4][CH:3]=1.C[O-].[Na+].[Na].[CH2:21]([N:23]([CH2:26][CH2:27][CH2:28]Cl)[CH2:24][CH3:25])[CH3:22]>CO.C1(C)C=CC=CC=1>[CH2:21]([N:23]([CH2:24][CH3:25])[CH2:26][CH2:27][CH2:28][O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[CH:12]=2)=[CH:4][CH:3]=1)[CH3:22] |f:1.2,^1:19|

Inputs

Step One
Name
Quantity
0.023 mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C=1OC2=C(C1)C=CC=C2
Step Two
Name
Quantity
0.023 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0.023 mol
Type
reactant
Smiles
C(C)N(CC)CCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving 0.54 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the methanol was removed by distillation and 3.48 g
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCCOC1=CC=C(C=C1)C=1OC2=C(C1)C=CC=C2)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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